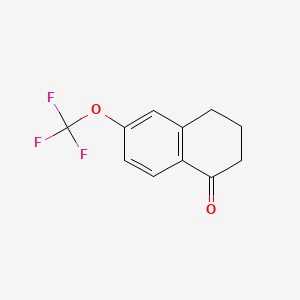

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one , also known by its chemical formula C14H10F6O4 , is a compound with intriguing properties. It belongs to the class of chromene derivatives and exhibits a unique combination of fluorine substitution and naphthalene ring structure. Unfortunately, detailed analytical data for this compound are not available from Sigma-Aldrich .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The CF₃O group enhances the lipophilicity and metabolic stability of drug candidates. Researchers have explored its incorporation into various pharmacophores to improve bioavailability, binding affinity, and pharmacokinetics. Potential applications include antiviral agents, kinase inhibitors, and anti-inflammatory drugs .

Polymer Chemistry

Trifluoromethoxy-substituted compounds serve as building blocks for designing novel polymers. Researchers have investigated their use in producing highly branched polyethylenes, which exhibit unique mechanical properties and thermal stability .

Materials Science

Trifluoromethoxy-containing compounds contribute to the development of functional materials. These materials find applications in organic electronics, photovoltaics, and light-emitting devices. For instance, CF₃O-substituted naphthalene derivatives have been explored as efficient organic semiconductors .

Fluorine-18 Radiolabeling

The CF₃O group is amenable to radiolabeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Incorporating ¹⁸F-CF₃O moieties into bioactive molecules allows non-invasive visualization of biological processes in vivo.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.

Biochemical Pathways

The compound potentially affects the citric acid cycle and the electron transport chain by inhibiting SDH . This inhibition disrupts the normal flow of electrons, affecting the production of ATP, the primary energy currency of the cell. The downstream effects would include a decrease in cellular energy levels, potentially leading to cell death.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one .

Propriétés

IUPAC Name |

6-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRDJSLCCPPYKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)(F)F)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)